Chroman-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of chroman-6-carboxylic acid and its derivatives involves various strategies, including biocatalytic approaches and traditional organic synthesis. One method includes the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids, highlighting the versatility of chroman derivatives in synthesizing complex molecules with high stereocontrol (Aceña et al., 2012).
Molecular Structure Analysis
The molecular structure of chroman-6-carboxylic acid is pivotal in its chemical reactivity and biological activity. Studies on similar chromone compounds reveal that the chromone skeleton exhibits significant antioxidant activities, indicating the importance of the core structure in mediating these effects (Kladna et al., 2014).
Chemical Reactions and Properties
Chroman-6-carboxylic acid participates in various chemical reactions, including decarboxylative transformations where the carboxylic acid group is replaced by extrusion of CO2. This process underscores the reactivity of the carboxylic acid moiety and its potential in synthetic chemistry for generating structurally diverse compounds (Rahaman et al., 2023).
Scientific Research Applications
Antioxidant Properties : 6-Hydroxychroman-2-carboxylic acids, a category that includes chroman-6-carboxylic acid derivatives, are effective antioxidants in animal fats, vegetable oils, and emulsion systems. The tetramethyl compound, in particular, has been identified as the most effective (Scott et al., 1974).
Insulin-Mimetic Agent : A chromium(III) complex with 1-hydroxy-2-pyridinone-6-carboxylic acid, related to chroman-6-carboxylic acid, has shown potential in lowering plasma glucose levels in vivo, indicating its use as an insulin-mimetic agent (Yasarawan et al., 2013).
Synthesis of Pharmaceutical Agents : Chroman-6-carboxylic acid derivatives are used in the synthesis of various pharmaceutical agents. For instance, 6-substituted 2-(aminomethyl)chromans can be synthesized from chroman 2-carboxylic acid precursors, offering potential for chroman-derived pharmaceuticals (Zhang et al., 2004).
Anti-inflammatory Effects : Certain chroman compounds, like Chroma KL-1156, inhibit LPS-induced nitric oxide production and NF-kappaB activation, demonstrating anti-inflammatory effects (Kim et al., 2004).
Catalysis and Organic Synthesis : Chroman-6-carboxylic acid derivatives are useful in organic synthesis and catalysis. An example is the efficient synthesis of 1,2,4-aryl triazoles and 4-thiazolidinones bearing a 6-fluorochroman nucleus (Vekariya et al., 2014).
Liquid Crystal Technology : Optically active 2-methylchroman derivatives have potential as new chiral dopants for nematic liquid crystals, indicating applications in display technologies (Shitara et al., 2000).
Discovery of Multitarget-directed Ligands : The optimization of the synthetic route of chromone-2-carboxylic acids, closely related to chroman-6-carboxylic acid, enhances the discovery process of multitarget-directed ligands in medicinal chemistry (Cagide et al., 2019).
Biological Oxidation Studies : The study of oxidation of α-tocopherol model compounds, such as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, helps in understanding biological oxidation processes (Nishikimi & Machlin, 1975).
Safety And Hazards
Future Directions
The production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) currently depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKANGOXGBPILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424707 | |
Record name | Chroman-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-carboxylic acid | |
CAS RN |
103203-84-5 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chroman-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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